![molecular formula C18H28O2S2 B14259411 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane CAS No. 437716-35-3](/img/structure/B14259411.png)
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a 1,3-dithiane moiety and a 1,4-dioxaspirodecane ring system. The compound’s molecular formula is C18H28O2S2, and it has a molecular weight of 340.54 g/mol . The compound’s structure and properties make it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves multiple steps, starting with the preparation of the 1,3-dithiane moiety. This can be achieved through the reaction of a suitable aldehyde or ketone with 1,3-propanedithiol under acidic conditions to form the dithiane ring. The cyclohexyl group is then introduced through a cyclization reaction, followed by the formation of the spirocyclic structure through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce production costs. This could include the use of catalysts, improved reaction conditions, and purification techniques to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dithiolane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dithiane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dithiolane derivatives, and various substituted derivatives depending on the nucleophile used .
科学的研究の応用
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane has several scientific research applications:
作用機序
The mechanism of action of 8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The dithiane moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The spirocyclic structure may also play a role in the compound’s biological activity by enhancing its stability and binding affinity to target molecules .
類似化合物との比較
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound has a similar spirocyclic structure but contains nitrogen atoms in the ring system.
2,5-Bis(1,3-dithiolan-2-ylidene)-1,3,4,6-tetrathiapentalene: This compound contains a similar dithiane moiety but has a different overall structure.
Uniqueness
8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane is unique due to its combination of a dithiane moiety and a spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
特性
CAS番号 |
437716-35-3 |
|---|---|
分子式 |
C18H28O2S2 |
分子量 |
340.5 g/mol |
IUPAC名 |
8-[4-(1,3-dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C18H28O2S2/c1-12-21-17(22-13-1)16-4-2-14(3-5-16)15-6-8-18(9-7-15)19-10-11-20-18/h14-15H,1-13H2 |
InChIキー |
AKJFPXHWNBAKLK-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=C2CCC(CC2)C3CCC4(CC3)OCCO4)SC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


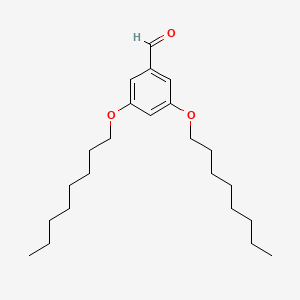
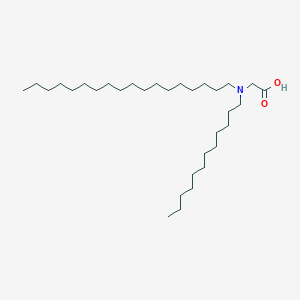
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)

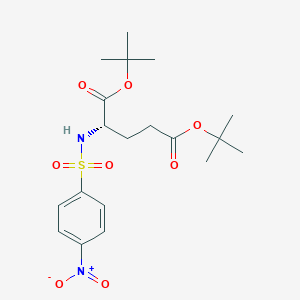
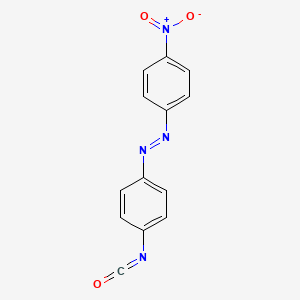
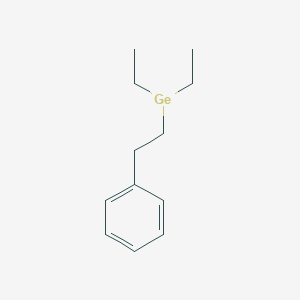
![Ethyl [2-(cyclopent-1-en-1-yl)-6-methylphenyl]carbamate](/img/structure/B14259389.png)

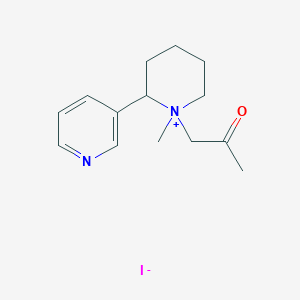
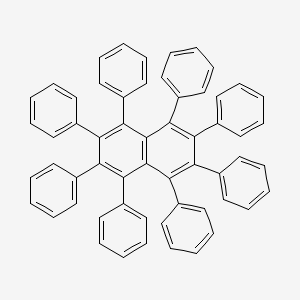
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Phenyl(3-{[7-(piperidin-1-yl)heptyl]oxy}phenyl)methanone](/img/structure/B14259424.png)
